molecular formula C10H6FNO B6357514 7-Fluoroquinoline-2-carbaldehyde CAS No. 904369-25-1

7-Fluoroquinoline-2-carbaldehyde

Cat. No. B6357514
CAS RN: 904369-25-1
M. Wt: 175.16 g/mol
InChI Key: DAZQQQRWCZMBQD-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO and a molecular weight of 175.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 7-Fluoroquinoline-2-carbaldehyde and its derivatives has been reported in the literature. For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 7-Fluoroquinoline-2-carbaldehyde consists of a quinoline ring with a fluorine atom at the 7th position and a carbaldehyde group at the 2nd position . The presence of these functional groups may influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Quinoline derivatives, including 7-Fluoroquinoline-2-carbaldehyde, have been synthesized using various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

7-Fluoroquinoline-2-carbaldehyde is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 7-Fluoroquinoline-2-carbaldehyde, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The synthesis of these compounds is a significant area of research due to their wide range of applications .

Antibacterial Activity

Fluorinated quinolines have demonstrated remarkable antibacterial activity. They have been used as a basic structure for the development of synthetic antimalarial drugs . For instance, fluoroquine and mefloquine are antimalarial drugs that incorporate the quinoline skeleton .

Antineoplastic Activity

Fluorinated quinolines, such as the antineoplastic drug Brequinar and its analogs, have proven useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Treatment of Heart Diseases

Flosequinan, a fluorinated quinoline, is one of the new generation drugs used for the treatment of heart diseases .

Agriculture and Industrial Applications

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Their unique properties make them valuable in these fields .

Use in Dyes

Quinolines form a considerable share in commercial production of cyanine dyes . Their unique properties make them suitable for use in various dye applications .

Antibacterial and Antioxidant Activities

In a study, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds displayed activity against both Gram-positive and Gram-negative bacterial strains .

In Silico Molecular Docking Analysis

The synthesized compounds were also subjected to in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . This kind of analysis helps in understanding the potential interactions of the compounds with these targets .

Future Directions

Quinoline derivatives, including 7-Fluoroquinoline-2-carbaldehyde, have shown potential in various fields such as medicinal chemistry due to their versatile applications . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

7-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZQQQRWCZMBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinoline-2-carbaldehyde

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